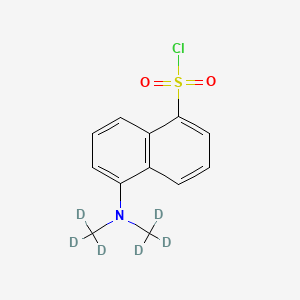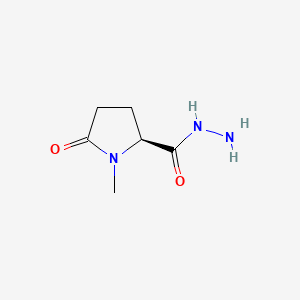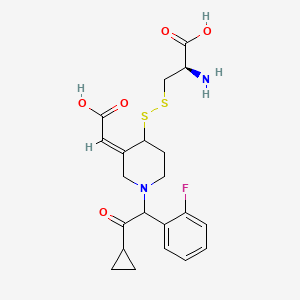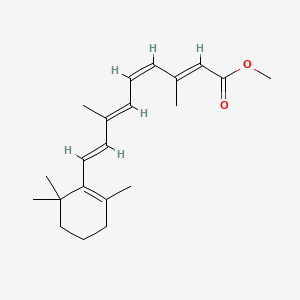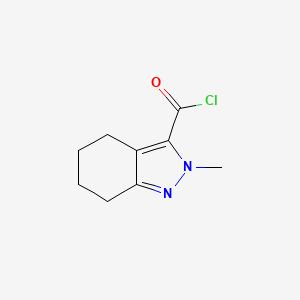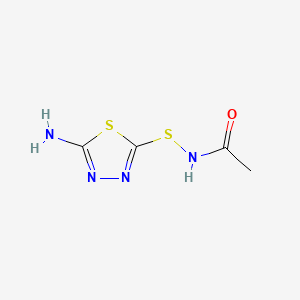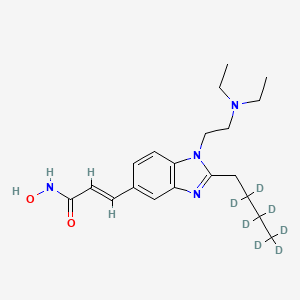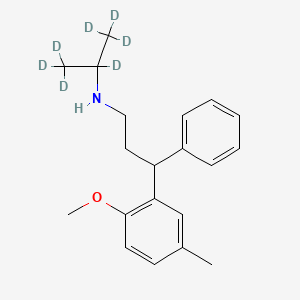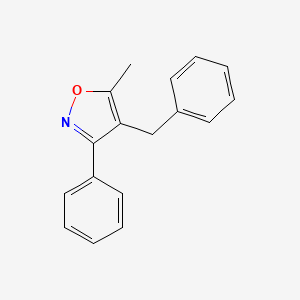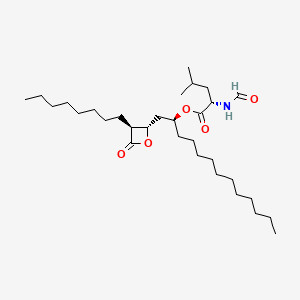
Octyl Orlistat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orlistat is used together with a reduced-calorie diet to help you lose weight and to help keep the lost weight from returning . It is also used in overweight people who may also have diabetes, high blood pressure, high cholesterol, or heart disease .
Synthesis Analysis
Orlistat is a chemically synthesized hydrogenated derivative of lipstatin, a natural product of Streptomyces toxytrycini . In syntheses of octyl caprylate, octyl caprate, and octyl laurate, conversions higher than 90% were achieved .Molecular Structure Analysis
The molecular formula of Octyl Orlistat is C31H57NO5 . The crystal structure of the thioesterase domain of FAS inhibited by Orlistat was determined at 2.3-A resolution .Chemical Reactions Analysis
Orlistat is a potent and selective inhibitor of various lipase enzymes responsible for the metabolism of fat . It inhibits digestion by gastric and pancreatic lipases by competitively binding to their active sites, thus reducing intraluminal hydrolysis of triglycerides and absorption of dietary fat by approximately 30% .Physical And Chemical Properties Analysis
Orlistat is a white to off-white crystalline powder which is approximately insoluble in water but freely soluble in chloroform and extremely soluble in methyl alcohol and ethyl alcohol .Wissenschaftliche Forschungsanwendungen
Lipase Inhibition and Weight Management
Orlistat's primary application in scientific research has focused on its efficacy as a lipase inhibitor, which prevents the absorption of approximately 30% of dietary fat. Clinical studies have demonstrated its effectiveness in promoting weight loss when combined with a hypocaloric diet. This has been observed in both adult and adolescent populations, indicating its utility across a wide age range. Furthermore, orlistat has been associated with improvements in glycaemic control in obese adults with type 2 diabetes mellitus, showcasing its potential benefits beyond mere weight reduction (Henness & Perry, 2006).
Metabolic Syndrome and Cardiovascular Risk Factors
Beyond weight management, orlistat has shown promise in improving features of the metabolic syndrome. This includes beneficial effects on lipid profiles, such as reductions in total cholesterol and low-density lipoprotein cholesterol levels. These changes contribute to a decreased risk of cardiovascular diseases, highlighting orlistat's role in managing obesity-related comorbidities (Curran & Scott, 2004).
Pharmacokinetic Profile and Safety
Orlistat's safety and tolerability have been subjects of extensive research. Studies focusing on its pharmacokinetics revealed minimal systemic absorption, which is crucial for its safety profile in obese patients. The majority of the administered dose is excreted unchanged in feces, indicating that orlistat acts locally in the gastrointestinal tract without significant systemic effects. This pharmacokinetic property underlines the drug's safety for long-term use in weight management programs (Zhi et al., 1995).
Zukünftige Richtungen
The effectiveness of orlistat in promoting weight loss is definite but modest . Pooled data from clinical trials suggest that people given orlistat in addition to lifestyle modifications, such as diet and exercise, lose about 2–3 kilograms (4–7 lb) more than those not taking the drug over the course of a year . Future research should focus on the effect of lifestyle modifications, side effects, and drug interactions .
Eigenschaften
IUPAC Name |
[(2S)-1-[(2S,3S)-3-octyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H57NO5/c1-5-7-9-11-13-14-15-16-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-17-12-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYVBRBCSILZWFP-DZUOILHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCCCC)OC(=O)C(CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCCCC)OC(=O)[C@H](CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60858246 |
Source


|
| Record name | (2S)-1-[(2S,3S)-3-Octyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl Orlistat | |
CAS RN |
1243011-56-4 |
Source


|
| Record name | (2S)-1-[(2S,3S)-3-Octyl-4-oxooxetan-2-yl]tridecan-2-yl N-formyl-L-leucinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60858246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Diethylamino)methyl]-4-nitrophenol-d10](/img/structure/B588070.png)
